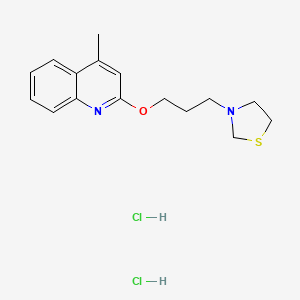
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a benzyl group and a methoxymethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with methoxymethylene chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: The methoxymethylene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its oxazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, this compound can be used in the development of new polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism by which 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-4-(chloromethylene)oxazol-5(4H)-one
- 2-Benzyl-4-(hydroxymethylene)oxazol-5(4H)-one
- 2-Benzyl-4-(aminomethylene)oxazol-5(4H)-one
Uniqueness
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is unique due to its methoxymethylene group, which imparts distinct reactivity compared to its analogs. This functional group can participate in specific chemical reactions that are not possible with other substituents, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(4E)-2-benzyl-4-(methoxymethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-15-8-10-12(14)16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/b10-8+ |
InChI-Schlüssel |
FJEFLRCWCMNPCL-CSKARUKUSA-N |
Isomerische SMILES |
CO/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2 |
Kanonische SMILES |
COC=C1C(=O)OC(=N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


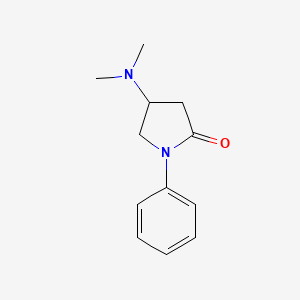
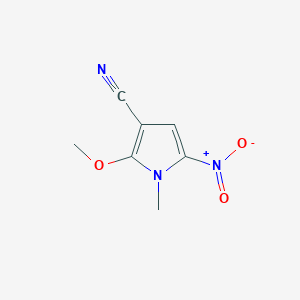
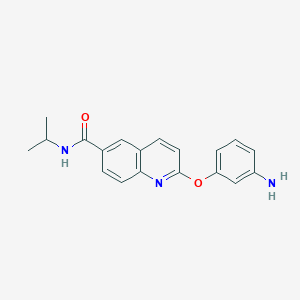
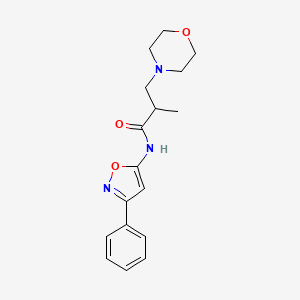
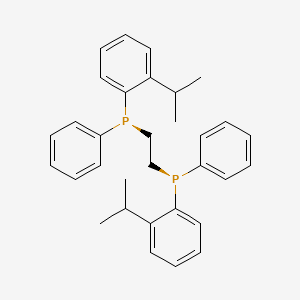
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)
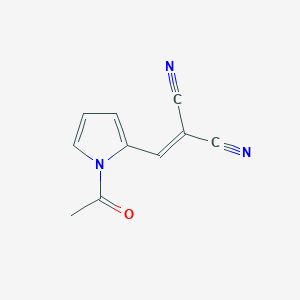
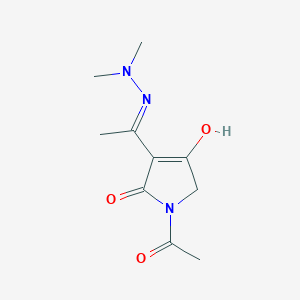
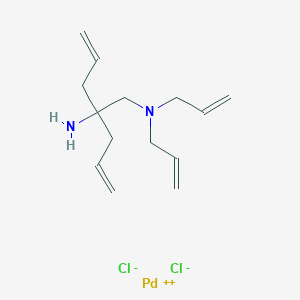


![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
